

Application Notes and Protocols for AM-8735 in SJSA-1 Xenograft Models

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Compound of Interest

Compound Name: AM-8735

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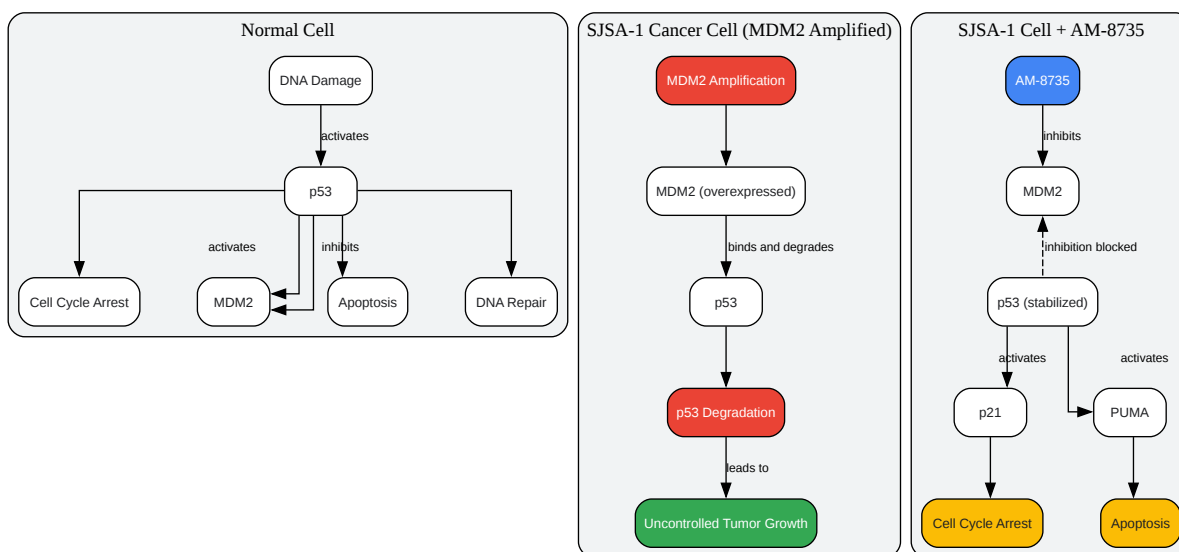
Introduction

AM-8735 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. In cancer cells with wild-type p53, the overexpression of MDM2 leads to the ubiquitination and subsequent degradation of p53, a critical tumor suppressor protein. By blocking this interaction, **AM-8735** stabilizes p53, leading to the reactivation of the p53 signaling pathway. This results in cell cycle arrest, apoptosis, and potent antitumor activity.

The SJSA-1 osteosarcoma cell line is characterized by the amplification of the MDM2 gene and wild-type TP53.[1][2] This genetic profile makes the SJSA-1 xenograft model an excellent preclinical platform for evaluating the in vivo efficacy of MDM2 inhibitors like **AM-8735**. [1] These application notes provide a comprehensive overview and detailed protocols for the use of **AM-8735** in SJSA-1 xenograft studies.

Mechanism of Action of AM-8735

AM-8735 functions by competitively binding to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction. This prevents the MDM2-mediated ubiquitination and degradation of p53. The resulting accumulation of p53 protein leads to the transcriptional activation of its downstream target genes, such as p21 (CDKN1A), which induces cell cycle arrest, and PUMA, which promotes apoptosis.[3] In SJSA-1 cells, treatment with MDM2 inhibitors has been shown to significantly increase p53 activity and inhibit tumor growth.[1]



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Diagram 1: Mechanism of **AM-8735** in SJSA-1 cells.

Quantitative Data Summary

The following table summarizes the reported in vivo efficacy of **AM-8735** in the SJSA-1 xenograft model.

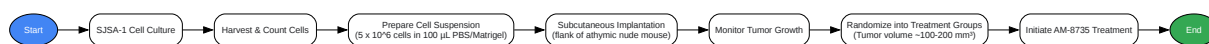
Parameter	Value	Reference
Cell Line	SJSA-1 (Human Osteosarcoma)	[1]
Animal Model	Athymic Nude Mice	
Drug	AM-8735	
Formulation	15% HP β CD, 1% Pluronic F68, pH 8	
Route of Administration	Oral Gavage (q.d.)	
Dosage Range	5, 25, 50, and 100 mg/kg	
Treatment Duration	2 weeks	
Efficacy Endpoint	Tumor Growth Inhibition	
ED ₅₀	41 mg/kg	
Pharmacodynamic Marker	Increased p21 mRNA in tumors	

Experimental Protocols

Cell Culture

- Cell Line: SJSA-1 human osteosarcoma cells.
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μ g/mL streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculturing: Passage cells every 2-3 days to maintain exponential growth.

SJSA-1 Xenograft Model Establishment



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Diagram 2: SJSA-1 Xenograft Workflow.

- Animals: Use female athymic nude mice, 6-8 weeks old. Allow for a one-week acclimatization period.
- Cell Preparation:
 - Harvest SJSA-1 cells during the exponential growth phase.
 - Wash cells with sterile phosphate-buffered saline (PBS).
 - Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5×10^7 cells/mL.
- Implantation:
 - Anesthetize the mice.
 - Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the right flank of each mouse.
- Tumor Monitoring:
 - Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
 - Calculate tumor volume using the formula: $(\text{Width}^2 \times \text{Length}) / 2$.
 - Monitor animal body weight and overall health status.
- Group Randomization:
 - When tumors reach an average volume of 100-200 mm^3 , randomize the mice into treatment and control groups.

AM-8735 Administration and Efficacy Evaluation

- Drug Preparation:
 - Prepare **AM-8735** in a vehicle of 15% HP β CD and 1% Pluronic F68 in water, adjusted to pH 8.
- Treatment Regimen:
 - Administer **AM-8735** or vehicle control daily (q.d.) via oral gavage for 14 consecutive days.
 - Dosage groups can include 5, 25, 50, and 100 mg/kg.
- Efficacy Assessment:
 - Continue to measure tumor volume and body weight throughout the treatment period.
 - At the end of the study, euthanize the mice and excise the tumors.
 - Measure the final tumor weight.
 - Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Pharmacodynamic Analysis

- Tissue Collection:
 - At specified time points after the final dose (e.g., 4, 8, and 24 hours), a subset of tumors can be harvested.
- RNA Extraction and qRT-PCR:
 - Extract total RNA from tumor samples.
 - Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of p53 target genes, such as p21 (CDKN1A). This will confirm the on-target activity of **AM-8735**.
- Western Blotting:
 - Prepare protein lysates from tumor samples.

- Perform western blotting to assess the protein levels of p53, MDM2, and p21.
- Immunohistochemistry (IHC):
 - Fix tumor tissues in formalin and embed in paraffin.
 - Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to further evaluate the antitumor effects of **AM-8735**.

Conclusion

The SJSA-1 xenograft model is a robust and clinically relevant preclinical model for evaluating the efficacy of MDM2 inhibitors. **AM-8735** has demonstrated significant, dose-dependent antitumor activity in this model, validating its mechanism of action and therapeutic potential in MDM2-amplified cancers. The protocols outlined in these application notes provide a framework for conducting in vivo studies with **AM-8735** in the SJSA-1 model. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data to support further drug development efforts.

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